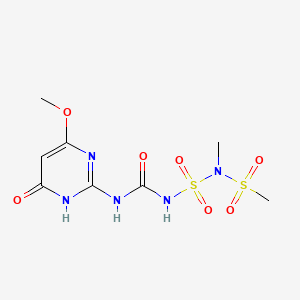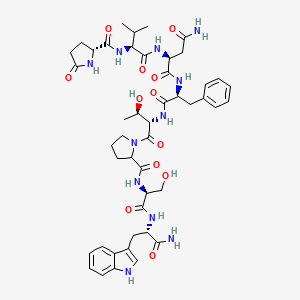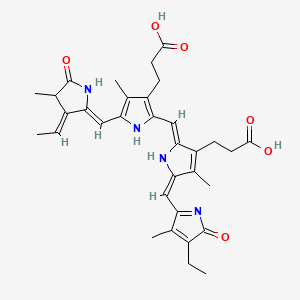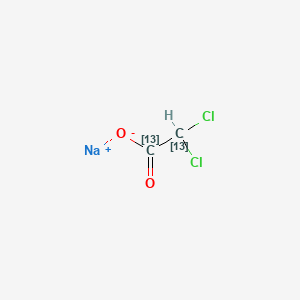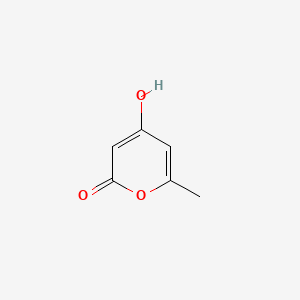
4-Hydroxy-6-methyl-2-pyrone
Descripción general
Descripción
4-Hydroxy-6-methyl-2-pyrone, also known as Triacetic acid lactone (TAL), is an organic compound derived enzymatically from glucose . It is a light yellow solid that is soluble in organic solvents .
Synthesis Analysis
Triacetic acid lactone is synthesized either from dehydroacetic acid, another 2-pyrone derivative, or from glucose by enzymatic catalysis . In its original synthesis, triacetic acid lactone was obtained by treatment of dehydroacetic acid with sulfuric acid at 135 °C . A novel silver-catalyzed radical cascade cyclization reaction of 2-(allyloxy)arylaldehydes has been reported to synthesize chroman-4-ones using 4-hydroxy-6-methyl-2-pyrone as a radical precursor .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-6-methyl-2-pyrone is C6H6O3 . It consists of two main tautomers, with the tautomer featuring a 4-hydroxy group on the C4 carbon being dominant . It is classified as a 2-pyrone compound due to the ketone group on the C2 carbon in its dominant form .Chemical Reactions Analysis
A novel silver-catalyzed radical cascade cyclization reaction of 2-(allyloxy)arylaldehydes has been reported, which uses 4-hydroxy-6-methyl-2-pyrone as a radical precursor . The reaction is driven by an efficient oxidizing system, AgNO3/K2S2O8 .Physical And Chemical Properties Analysis
4-Hydroxy-6-methyl-2-pyrone is a light yellow crystal powder . It has a molar mass of 126.12 g/mol . It has a melting point of 188 to 190 °C and is soluble in water at 8.60 g L-1 at 20°C .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
4-Hydroxy-6-methyl-2-pyrone: serves as a versatile building block in organic synthesis. It has been utilized in a novel silver-catalyzed radical cascade cyclization reaction to synthesize chroman-4-ones . This compound acts as a radical precursor, enabling the formation of complex structures with potential applications in pharmaceuticals and materials science.
Medicinal Chemistry
In medicinal chemistry, 4-Hydroxy-6-methyl-2-pyrone derivatives are explored for their bioactivity. They are considered potential biorenewable molecules for transitioning from biomass feedstock to valuable chemical products . Their polyketide nature makes them an attractive target for modification and drug development.
Agriculture
This compound is a key intermediate in the synthesis of chemical hybridizing agents like fenridazon-k. It plays a crucial role in the development of agrochemicals and is used extensively in laboratory research and chemical production .
Material Science
In material science, 4-Hydroxy-6-methyl-2-pyrone is investigated for its properties and applications in creating new materials. Its light yellow solid form that is soluble in organic solvents makes it a candidate for various material synthesis processes .
Environmental Applications
As a potential biorenewable molecule, 4-Hydroxy-6-methyl-2-pyrone is of interest for sustainable environmental applications. It can be derived from biomass and used to create valuable chemical products, contributing to eco-friendly practices .
Biochemistry Research
In biochemistry, the compound’s role in biosynthetic pathways is actively developed. It is used in biotechnological approaches for constructing natural and unnatural polysubstituted pyrones, contributing to the understanding of biological processes and the development of new biochemical methods .
Mecanismo De Acción
Safety and Hazards
4-Hydroxy-6-methyl-2-pyrone is moderately toxic . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Direcciones Futuras
4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . They possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity . These characteristics have made them valuable for the development of drugs . Future research may focus on developing novel chemical methods of de novo synthesis and further exploring their biological activities .
Propiedades
IUPAC Name |
4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYSSMYQPLSPOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060974 | |
| Record name | Triacetic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methyl-2-pyrone | |
CAS RN |
675-10-5 | |
| Record name | 4-Hydroxy-6-methyl-2-pyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triacetic acid lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 675-10-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran-2-one, 4-hydroxy-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triacetic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-6-methylpyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-6-METHYL-2-PYRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S883S4EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Q & A
Q1: What is the molecular formula and weight of 4-hydroxy-6-methyl-2-pyrone?
A1: The molecular formula of 4-hydroxy-6-methyl-2-pyrone is C6H6O3, and its molecular weight is 126.11 g/mol.
Q2: What spectroscopic data is available to characterize 4-hydroxy-6-methyl-2-pyrone?
A2: 4-Hydroxy-6-methyl-2-pyrone can be characterized by various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic peaks for the hydroxyl group, carbonyl group, and aromatic ring vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within the molecule, providing insights into its conjugation and potential chromophore properties.
Q3: What are the key reactive sites in 4-hydroxy-6-methyl-2-pyrone?
A3: The molecule exhibits reactivity at multiple sites:
- C-3 Position: This position is susceptible to electrophilic aromatic substitution reactions due to the electron-donating effect of the hydroxyl group.
- Hydroxyl Group: It can participate in various reactions, including esterification, etherification, and oxidation.
- Michael Addition: The α,β-unsaturated carbonyl system of the pyrone ring can undergo Michael addition reactions.
Q4: How can 4-hydroxy-6-methyl-2-pyrone be used as a building block in organic synthesis?
A4: Its versatile reactivity makes it a valuable precursor for various heterocyclic compounds:
- Synthesis of Pyridones: Reaction with amines can lead to the formation of substituted pyridones.
- Construction of Fused Heterocycles: It can react with various dienophiles to form fused heterocyclic systems like pyranopyrans and pyridopyrans.
- Preparation of Chroman-2-ones: Silver-catalyzed radical cascade cyclization reactions with 2-(allyloxy)arylaldehydes can afford chroman-2-ones.
Q5: How does the reactivity of 4-hydroxy-6-methyl-2-pyrone differ with aldehydes and ketones?
A5: * Aldehydes: Reactions with aliphatic aldehydes primarily occur via Michael addition at C-3, while reactions with α,β-unsaturated aldehydes like cinnamaldehyde occur at the aldehyde's carbonyl group.* Ketones: Reactions with ketones typically proceed at C-3, yielding diverse product structures depending on the ketone used (acetone, mesityl oxide, or pentane-2,4-dione).
Q6: What are some notable examples of biologically active compounds synthesized from 4-hydroxy-6-methyl-2-pyrone?
A6:
- Antimicrobial Agents: Substituted 3-cinnamoyl-4-hydroxy-6-methyl-2-pyrones exhibit antibacterial and antifungal activities.
- Disazo Dyes: Coupling diazotized 5-amino-3-methyl-4-phenylazo-pyrazoles with 4-hydroxy-6-methyl-2-pyrone yields disazo dyes with solvatochromic properties.
- Pyrano[4,3-c][2]benzopyran-1,6-dione Derivative: The fungal metabolite phelligridin G, derived from 4-hydroxy-6-methyl-2-pyrone, possesses antioxidant and cytotoxic activities.
Q7: Can 4-hydroxy-6-methyl-2-pyrone act as a catalyst or ligand in chemical reactions?
A7:
- Chiral Ligand Precursor: While not a catalyst itself, it can be hydrogenated enantioselectively over cinchonidine-modified palladium catalysts. This process is influenced by acid additives, highlighting its potential as a building block for chiral ligands.
Q8: Have there been computational studies on 4-hydroxy-6-methyl-2-pyrone?
A8:
- Mechanistic Insights in Enantioselective Hydrogenation: Ab initio calculations have been employed to investigate the interactions between 4-hydroxy-6-methyl-2-pyrone and chiral modifiers during enantioselective hydrogenation, shedding light on the mechanism of enantiodifferentiation.
Q9: Is there information available on the stability and formulation of 4-hydroxy-6-methyl-2-pyrone?
A9: While the provided research papers do not delve into specific formulation strategies, they offer insights into its stability:
- Decomposition to 4-Pyridone: 4-Hydroxy-6-methyl-2-pyrone can decompose to the corresponding 4-pyridone under elevated temperatures, prolonged reaction times, or acidic conditions.
- Solid-State Stability: X-ray diffraction studies indicate its stability in the crystalline state, providing valuable information for potential solid-state applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

